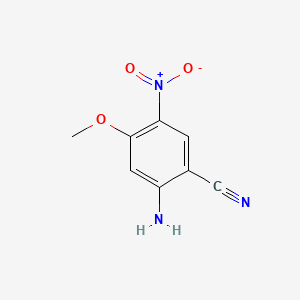
(S)-tert-Butyl 3-amino-2-oxopiperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl (3S)-3-amino-2-oxopiperidine-1-carboxylate: is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of a tert-butyl group, an amino group, and a carboxylate group attached to a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-tert-Butyl 3-amino-2-oxopiperidine-1-carboxylate typically involves the protection of amino acids using tert-butyl groups. One common method is the reaction of amino acids with tert-butanol in the presence of anhydrous magnesium sulfate and boron trifluoride diethyl etherate . This method provides good yields and is widely used in peptide synthesis.
Industrial Production Methods: Industrial production of tert-butyl esters, including this compound, often employs flow microreactor systems. These systems offer efficient, versatile, and sustainable production compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl (3S)-3-amino-2-oxopiperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The tert-butyl group can be oxidized to form tert-butyl hydroperoxide.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The amino group can participate in substitution reactions to form amides or other derivatives.
Common Reagents and Conditions:
Oxidation: tert-Butyl hydroperoxide is commonly used as an oxidizing agent.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used for the reduction of carbonyl groups.
Substitution: Reagents such as acyl chlorides or anhydrides are used for amide formation.
Major Products:
Oxidation: tert-Butyl hydroperoxide.
Reduction: Alcohol derivatives.
Substitution: Amides and other substituted derivatives.
Scientific Research Applications
Chemistry: tert-Butyl (3S)-3-amino-2-oxopiperidine-1-carboxylate is used as a building block in organic synthesis. It is employed in the preparation of various piperidine derivatives and as a protecting group in peptide synthesis .
Biology: In biological research, this compound is used to study the structure and function of proteins. It can be tagged with tert-butyl groups for NMR spectroscopy studies of macromolecular complexes .
Medicine: In medicinal chemistry, (S)-tert-Butyl 3-amino-2-oxopiperidine-1-carboxylate is investigated for its potential as a drug intermediate. It is used in the synthesis of pharmaceutical compounds and as a precursor for drug development .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is employed in the synthesis of polymers and other advanced materials .
Mechanism of Action
The mechanism of action of (S)-tert-Butyl 3-amino-2-oxopiperidine-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The tert-butyl group can act as a steric hindrance, affecting the binding affinity and activity of the compound. The amino and carboxylate groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s biological activity .
Comparison with Similar Compounds
tert-Butyl carbamate: Used as a protecting group in organic synthesis.
tert-Butyl (3S)-3-amino-4-phenylbutanoate: Another piperidine derivative with similar applications.
Uniqueness: Its tert-butyl group provides steric protection, while the amino and carboxylate groups offer versatility in chemical reactions and biological interactions .
Properties
CAS No. |
1241726-10-2 |
|---|---|
Molecular Formula |
C10H18N2O3 |
Molecular Weight |
214.265 |
IUPAC Name |
tert-butyl (3S)-3-amino-2-oxopiperidine-1-carboxylate |
InChI |
InChI=1S/C10H18N2O3/c1-10(2,3)15-9(14)12-6-4-5-7(11)8(12)13/h7H,4-6,11H2,1-3H3/t7-/m0/s1 |
InChI Key |
NQGHDCYUNMFGRR-ZETCQYMHSA-N |
SMILES |
CC(C)(C)OC(=O)N1CCCC(C1=O)N |
Synonyms |
(S)-tert-butyl 3-aMino-2-oxopiperidine-1-carboxylate |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![6-Bromo-2,4-dihydrospiro[benzo[b][1,4]dioxepine-3,1'-cyclopropane]](/img/structure/B597351.png)
![8-Azabicyclo[3.2.1]octan-6-one,8-(1-methylethyl)-(9CI)](/img/new.no-structure.jpg)

![6-Fluoro-3-nitroimidazo[1,2-a]pyridine](/img/structure/B597355.png)

![6-Bromo-5,7-dimethyl-v-triazolo[4,5-b]pyridine](/img/structure/B597358.png)
